2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide
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Overview
Description
2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that combines a cyclopentene ring with a hydroxyl group and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with a cyclopentene derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group and facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclopentane derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium bromide are employed under mild conditions.
Major Products Formed
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of pyridinium salts with different halides.
Scientific Research Applications
2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinium ion can interact with negatively charged sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Vinyl-2-cyclopenten-1-one derivatives: These compounds share a similar cyclopentene structure but differ in their functional groups and overall reactivity.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: This compound has a similar cyclopentene core but with different substituents, leading to distinct chemical properties.
Uniqueness
2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide is unique due to its combination of a hydroxyl group and a pyridinium ion, which imparts specific reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62113-31-9 |
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Molecular Formula |
C11H14INO |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
1-(1-methylpyridin-1-ium-2-yl)cyclopent-2-en-1-ol;iodide |
InChI |
InChI=1S/C11H14NO.HI/c1-12-9-5-2-6-10(12)11(13)7-3-4-8-11;/h2-3,5-7,9,13H,4,8H2,1H3;1H/q+1;/p-1 |
InChI Key |
DKEJVPZIKIYEHP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1C2(CCC=C2)O.[I-] |
Origin of Product |
United States |
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